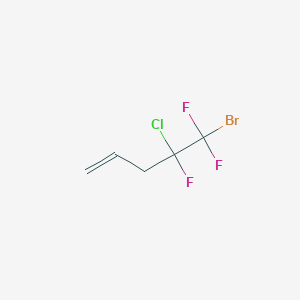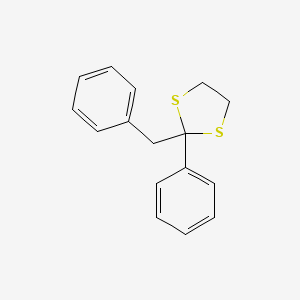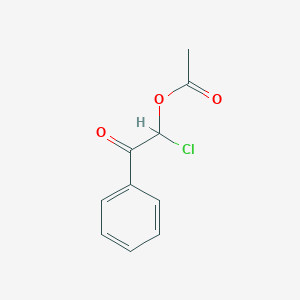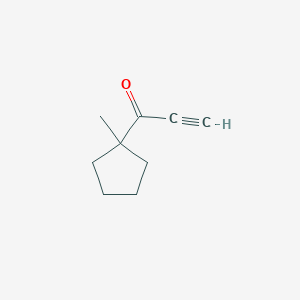![molecular formula C12H19BrClNS B14400227 3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 88255-34-9](/img/structure/B14400227.png)
3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is a chemical compound with a unique structure that includes a bromine atom, a hexylsulfanyl group, and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride typically involves the following steps:
Alkylation: The attachment of the hexylsulfanyl group to the pyridine ring.
Quaternization: The formation of the pyridinium ion by reacting the pyridine derivative with an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated pyridinium derivatives.
Substitution: Hydroxyl or amino-substituted pyridinium compounds.
Scientific Research Applications
3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hexylsulfanyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methylpyridinium chloride: Lacks the hexylsulfanyl group, making it less hydrophobic.
1-Hexyl-3-methylpyridinium chloride: Lacks the bromine atom, affecting its reactivity.
3-Chloro-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride: Substitutes chlorine for bromine, altering its chemical properties.
Uniqueness
3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of both the bromine atom and the hexylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
88255-34-9 |
|---|---|
Molecular Formula |
C12H19BrClNS |
Molecular Weight |
324.71 g/mol |
IUPAC Name |
3-bromo-1-(hexylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H19BrNS.ClH/c1-2-3-4-5-9-15-11-14-8-6-7-12(13)10-14;/h6-8,10H,2-5,9,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
RWSQOTAJBLIFED-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCSC[N+]1=CC=CC(=C1)Br.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene](/img/structure/B14400148.png)
![2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14400150.png)
![2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one](/img/structure/B14400155.png)


![5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one](/img/structure/B14400171.png)


![2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide](/img/structure/B14400188.png)

![1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14400208.png)



